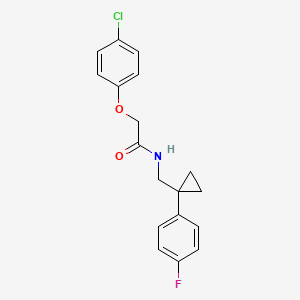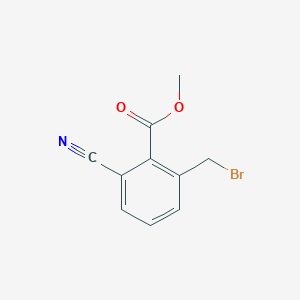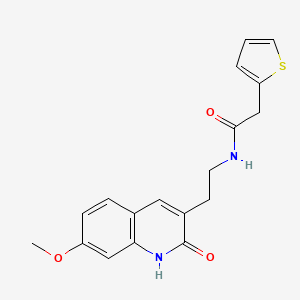
2-(4-chlorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide, also known as CPP-115, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which plays a crucial role in the regulation of GABA levels in the brain.
Aplicaciones Científicas De Investigación
Potential Pesticide Development
Research has indicated that derivatives of N-aryl-2,4-dichlorophenoxyacetamide, closely related to the target compound, are characterized by X-ray powder diffraction and hold potential as pesticides. This includes compounds like 2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)acetamide, highlighting the potential agricultural applications of such chemicals (Olszewska, Pikus, & Tarasiuk, 2008).
Photovoltaic Efficiency Modeling and Ligand-Protein Interactions
Benzothiazolinone acetamide analogs, which are structurally similar to the compound , have been studied for their electronic properties and interactions with biological targets. These studies include spectroscopic analysis, quantum mechanical studies, and assessments of their efficiency as photosensitizers in dye-sensitized solar cells (DSSCs), indicating a potential application in photovoltaic technology (Mary et al., 2020).
Analysis of Carcinogenic Potential and Environmental Impact
Studies on chlorophenoxy compounds, which include derivatives similar to the target compound, have been conducted to assess their potential carcinogenicity and environmental impact. These studies have looked at the association of these compounds with risks of lymphoma and other diseases, as well as their potential genotoxic modes of action (Stackelberg, 2013).
Novel Applications in Organic Synthesis and Medicinal Chemistry
Research has also explored the use of related chlorophenoxyacetamide derivatives in organic synthesis. This includes the formation of 1,2-dioxanes, indicating a potential role in novel synthetic pathways and applications in medicinal chemistry (Nishino et al., 1991).
Therapeutic Efficacy in Viral Infections
In the context of pharmaceuticals, anilidoquinoline derivatives closely related to the target compound have shown significant therapeutic efficacy in treating viral infections like Japanese encephalitis, demonstrating antiviral and antiapoptotic effects (Ghosh et al., 2008).
Environmental and Health Risk Assessment
Finally, the metabolism and environmental behavior of chloroacetamide herbicides, structurally related to the target compound, have been studied. These investigations provide insights into the environmental persistence and potential health risks of such compounds, which is crucial for assessing their safety profile (Coleman et al., 2000).
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO2/c19-14-3-7-16(8-4-14)23-11-17(22)21-12-18(9-10-18)13-1-5-15(20)6-2-13/h1-8H,9-12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATNPGFALXWTQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 7-methoxy-4,5-dihydrobenzo[g][1]benzothiole-2-carboxylate](/img/structure/B2583429.png)
![1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2583430.png)



![tert-butyl 4-(2-oxo-2-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)piperidine-1-carboxylate](/img/structure/B2583437.png)
![(5-Bromofuran-2-yl)-[5-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2583441.png)

![Ethyl 2-[(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)sulfanyl]acetate](/img/structure/B2583443.png)



![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(morpholinosulfonyl)phenyl)methanone](/img/structure/B2583448.png)
![2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide](/img/structure/B2583452.png)